molecular formula C25H27NO3 B1182524 N,N-dibenzyl-3,4-diethoxybenzamide

N,N-dibenzyl-3,4-diethoxybenzamide

Cat. No.: B1182524
M. Wt: 389.495
InChI Key: ZCGPBFPOSPNFIB-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3,4-diethoxybenzamide is a benzamide derivative characterized by two benzyl groups attached to the nitrogen atom and ethoxy substituents at the 3- and 4-positions of the benzene ring. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogs such as N,N-dibenzyl-3,4-dimethoxybenzenesulfonamide (), which shares the dibenzyl and dimethoxy motifs but differs in the sulfonamide functional group and methoxy vs. ethoxy substituents . Benzamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.495

IUPAC Name

N,N-dibenzyl-3,4-diethoxybenzamide

InChI

InChI=1S/C25H27NO3/c1-3-28-23-16-15-22(17-24(23)29-4-2)25(27)26(18-20-11-7-5-8-12-20)19-21-13-9-6-10-14-21/h5-17H,3-4,18-19H2,1-2H3

InChI Key

ZCGPBFPOSPNFIB-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzamide Core

N-(2-[(2E)-2-(4-Hydroxybenzylidene)hydrazino]-2-oxoethyl)-3,4-dimethoxybenzamide ()
  • Structure: Contains a 3,4-dimethoxybenzamide core linked to a hydrazino-oxoethyl group with a hydroxybenzylidene moiety.
  • The ethoxy groups in the target compound may enhance lipophilicity compared to methoxy groups here .
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide ()
  • Structure : Features hydroxy and methoxy groups on the benzene ring and dimethyl substituents on the amide nitrogen.
  • Key Differences: Smaller alkyl groups (methyl vs. The hydroxy group may participate in hydrogen bonding, absent in the fully substituted ethoxy groups of the target compound .
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide ()
  • Structure : Incorporates a benzothiazole ring instead of benzyl groups, with 3,4-dimethoxy substituents.

Functional Group Variations

N,N-Dibenzyl-3,4-dimethoxybenzenesulfonamide ()
  • Structure : Replaces the benzamide carbonyl with a sulfonamide group.
  • The methoxy groups here vs. ethoxy in the target compound may result in differences in metabolic stability .
(E)-N-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide ()
  • Structure : A hydrazide derivative with a dimethoxybenzylidene group.
  • The absence of benzyl groups reduces steric bulk .

Molecular and Physicochemical Properties

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications
N,N-Dibenzyl-3,4-diethoxybenzamide* C24H25NO3 375.47 Dibenzyl, 3,4-diethoxy Hypothetical: Drug delivery
N,N-Dibenzyl-3,4-dimethoxybenzenesulfonamide C22H23NO4S 397.49 Dibenzyl, sulfonamide Not specified
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide C16H14N2O3S 314.36 Benzothiazole, dimethoxy Bioactive agents
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide C10H13NO3 195.22 Hydroxy, methoxy, dimethyl Synthetic intermediate

Note: Data for this compound are calculated based on structural analogs due to absence in evidence.

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